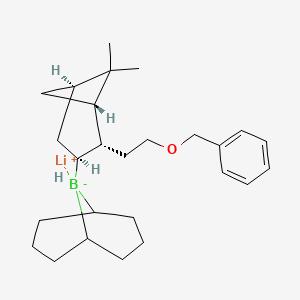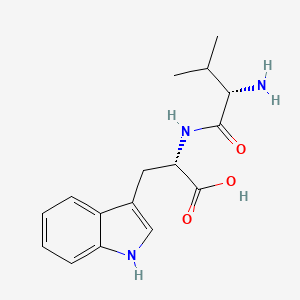
缬氨酸-色氨酸
描述
缬氨酸色氨酸: 是一种由缬氨酸和色氨酸组成的二肽。它是一种具有生物活性的肽,以其抑制血管紧张素转换酶的能力而闻名,血管紧张素转换酶调节体内的液体量。 这种特性使其在需要液体引流或促进血液循环的应用中非常有用 .
科学研究应用
作用机制
缬氨酸色氨酸通过抑制血管紧张素转换酶 (ACE I 和 II) 来发挥其作用。这些酶在调节血压和体液平衡中起着至关重要的作用,通过将血管紧张素 I 转换为血管紧张素 II,血管紧张素 II 是一种强烈的血管收缩剂。通过抑制这些酶,缬氨酸色氨酸有助于降低血压并促进液体引流。 参与的分子靶点包括 ACE I 和 II 的活性位点,缬氨酸色氨酸在那里结合并阻止血管紧张素 I 的转化 .
生化分析
Biochemical Properties
Val-Trp participates in various biochemical reactions. It can adopt different conformations, including folded and extended structures . These conformations can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
The molecular mechanism of Val-Trp involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
准备方法
合成路线和反应条件: 缬氨酸色氨酸可以通过标准肽合成技术合成。一种常见的方法是用肽键形成反应将缬氨酸和色氨酸偶联。这通常涉及使用偶联试剂,例如二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺 (EDC),并在碱,如 N,N-二异丙基乙胺 (DIPEA) 的存在下进行。 该反应通常在室温下以二甲基甲酰胺 (DMF) 等有机溶剂中进行 .
工业生产方法: 在工业环境中,缬氨酸色氨酸是使用自动肽合成器生产的,自动肽合成器能够高效、可扩展地生产肽。 该过程涉及将受保护的氨基酸依次添加到正在生长的肽链中,然后进行脱保护和纯化步骤 .
化学反应分析
反应类型: 缬氨酸色氨酸经历各种化学反应,包括:
氧化: 该反应可能发生在色氨酸残基上,导致形成氧化产物。
还原: 还原反应可用于修饰肽键或氨基酸的侧链。
常用试剂和条件:
氧化: 过氧化氢或过酸等试剂可以在温和条件下使用。
还原: 硼氢化钠或氢化铝锂等还原剂通常使用。
相似化合物的比较
类似化合物:
丙氨酸色氨酸: 另一种由丙氨酸和色氨酸组成的二肽,以其在蛋白质代谢中的作用而闻名。
甘氨酸色氨酸: 由甘氨酸和色氨酸组成的二肽,被研究用于其生物活性。
亮氨酸色氨酸: 由亮氨酸和色氨酸组成的二肽,具有潜在的治疗应用.
独特性: 缬氨酸色氨酸的独特性在于它具有抑制血管紧张素转换酶的特定能力,这使其在医疗和化妆品应用中特别有价值。 它结合了缬氨酸和色氨酸,也提供了与其他二肽相比的独特结构和功能特性 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNBBYBDGBADK-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947460 | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-37-9 | |
| Record name | N-Valyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Valyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Val-Trp exert its antihypertensive effects?
A1: Val-Trp acts as a competitive inhibitor of ACE [, , ]. ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. By inhibiting ACE, Val-Trp reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure [, ].
Q2: Are there any other potential mechanisms of action being explored for Val-Trp beyond ACE inhibition?
A2: Research suggests Val-Trp might also possess antioxidant activity, potentially contributing to its beneficial effects in hypertension []. Additionally, studies on gene expression profiling in the kidneys of spontaneously hypertensive rats treated with hydrolyzed blue mussel protein, from which Val-Trp was isolated, show alterations in genes related to blood coagulation, cytokine and growth factor activity, and fatty acid metabolism []. These findings suggest broader physiological effects of Val-Trp beyond direct ACE inhibition.
Q3: What is the significance of Val-Trp's competitive inhibition of ACE?
A3: Competitive inhibition means that Val-Trp competes with angiotensin I for binding to the active site of ACE. This type of inhibition can be overcome by increasing the concentration of angiotensin I []. Understanding this mechanism is crucial for optimizing potential therapeutic applications of Val-Trp.
Q4: What is the molecular formula and weight of Val-Trp?
A4: While the exact molecular formula and weight are not provided in the provided abstracts, we can deduce them based on its structure as a dipeptide composed of L-valine and L-tryptophan. The molecular formula is C16H21N3O3, and the molecular weight is 303.36 g/mol.
Q5: Are there any spectroscopic studies on Val-Trp?
A5: Yes, researchers have employed Fourier transform infrared (FT-IR) and Raman spectroscopy to investigate the molecular structure of Val-Trp []. These techniques provide insights into the vibrational modes and functional groups present in the molecule.
Q6: What are the potential applications of Val-Trp beyond its antihypertensive effects?
A10: Val-Trp has shown potential for use in cosmetic compositions for lymphatic drainage and reduction of adipose tissue []. Furthermore, its presence in food-derived hydrolysates suggests potential applications as a functional food ingredient with antihypertensive properties [, ].
Q7: Have computational methods been employed to study Val-Trp?
A11: Yes, DFT calculations have been used to optimize the structure of Val-Trp and investigate its electronic properties, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) map []. Molecular docking studies have also been performed to explore the interactions of Val-Trp with ACE, angiotensin II receptor type 1 (AT1R), and renin [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


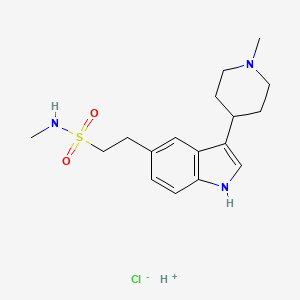
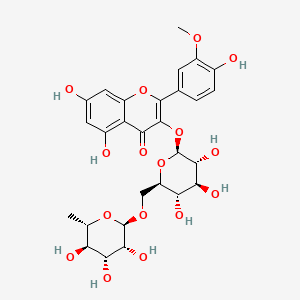
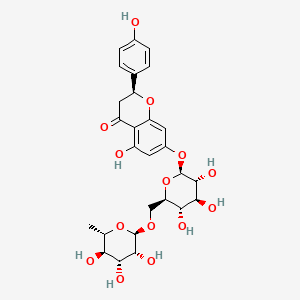
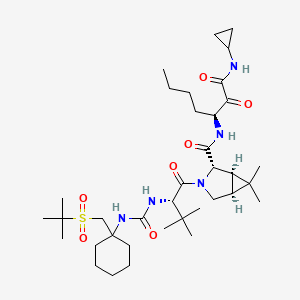
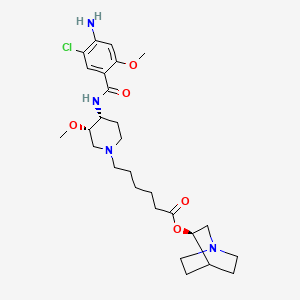
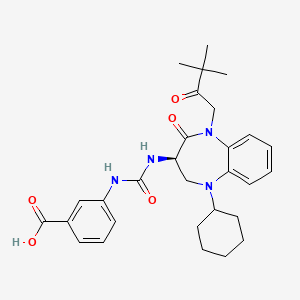
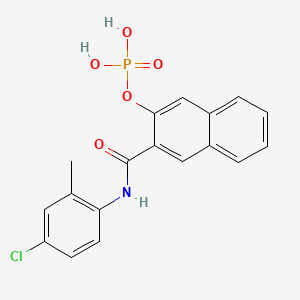
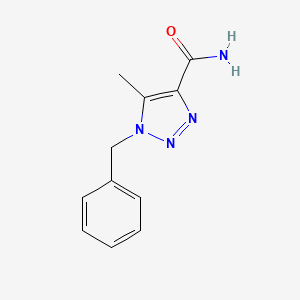
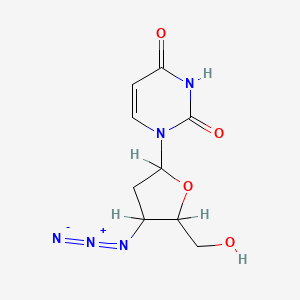
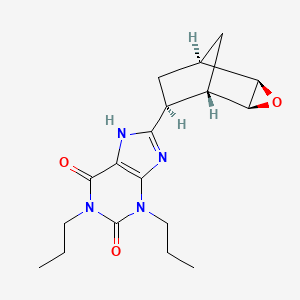
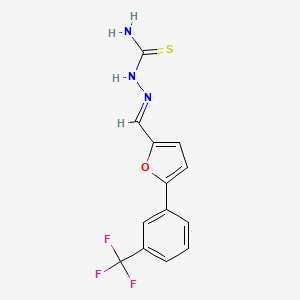
![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)

